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Compound of Interest

Compound Name: Schorl tourmaline

CAS No.: 12424-45-2

Cat. No.: B12670217

Get Quote

Introduction

Schorl, a member of the tourmaline group, is a complex borosilicate mineral. Its crystal

structure is trigonal, typically with the space group R3m.[1][2] X-ray diffraction (XRD) is a

fundamental, non-destructive technique used to determine the atomic and molecular structure

of a crystal. By analyzing the diffraction pattern of X-rays interacting with the crystal lattice,

researchers can elucidate the arrangement of atoms, lattice parameters, and space group,

providing insights into its physical and chemical properties.[3][4] These application notes

provide a comprehensive guide for researchers, scientists, and drug development

professionals on the XRD analysis of Schorl's crystal structure.

Data Presentation: Crystallographic Data for Schorl
The following table summarizes quantitative data from various XRD studies on Schorl, offering

a comparative overview of its crystallographic parameters.
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Sample
Descripti
on

Space
Group

a (Å) c (Å) V (Å³) R-index
Referenc
e

Aluminous,

alkali-

deficient

schorl

R3m 15.963(3) 7.148(2) 1577.3(6) 0.054 [5]

Schorl R3m 15.985(2) 7.178(1) 1588.4(6)

0.017 /

0.065

(single-

crystal/Riet

veld)

[6]

Andreasbe

rg schorl

Not

specified

Not

specified

Not

specified

Not

specified
0.034 [7]

Schorl R3m 15.99 7.195 1593.16
Not

specified
[2]

Note: The R-index (or R-factor) is a measure of the agreement between the crystallographic

model and the experimental X-ray diffraction data. A lower R-index indicates a better fit.

Experimental Protocols
The following protocols outline the methodologies for both single-crystal and powder XRD

analysis of Schorl.

1. Single-Crystal X-ray Diffraction (SC-XRD) Protocol

This method provides the most detailed and accurate crystal structure information.

1.1. Crystal Selection and Mounting:

Under a polarizing microscope, select a well-formed, single crystal of Schorl, typically

between 0.05 to 0.5 mm in diameter, that exhibits sharp extinction.[8][9]

The crystal should be free of significant internal imperfections like cracks or twinning.[4]
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Mount the selected crystal on a goniometer head using a suitable adhesive or oil on the tip

of a glass fiber or a micromount.[10]

1.2. Data Collection:

Center the crystal on the goniometer head within the X-ray beam of a four-circle

diffractometer.[5][10]

Use graphite-monochromatized MoKα radiation (λ = 0.71073 Å).[5]

Collect intensity data at ambient temperature. Data collection is typically performed using

ω-scans.[9]

The collection strategy should aim for high completeness and redundancy of the reflection

data.

1.3. Data Reduction and Structure Refinement:

Process the raw diffraction data, including integration of reflection intensities and

corrections for Lorentz-polarization and absorption effects.

Determine the unit cell parameters and space group from the diffraction data. The space

group for Schorl is typically identified as R3m.[1][5]

Solve the crystal structure using direct methods or Patterson synthesis.

Refine the structural model, including atomic coordinates, site occupancies, and

displacement parameters, using full-matrix least-squares methods.[5]

2. Powder X-ray Diffraction (PXRD) Protocol

This method is useful for phase identification and determination of unit cell parameters from a

polycrystalline sample.[11]

2.1. Sample Preparation:

Grind a small amount of the Schorl sample into a fine, homogeneous powder using an

agate mortar and pestle.
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Mount the powdered sample onto a low-background sample holder. Ensure the sample

surface is flat and level with the holder's surface.[11]

2.2. Data Collection:

Place the sample holder in a powder diffractometer.

Use a CuKα radiation source (λ = 1.5406 Å).

Scan the sample over a 2θ range (e.g., 5° to 80°) with a defined step size and counting

time.

2.3. Data Analysis:

Identify the crystalline phases present in the sample by comparing the experimental

diffraction pattern to a database such as the Powder Diffraction File (PDF).

Perform Rietveld refinement of the powder pattern to refine the lattice parameters and

obtain further structural information.[6]

Mandatory Visualization
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Workflow for XRD Analysis of Schorl Crystal Structure
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Caption: Workflow for Schorl Crystal Structure Analysis using XRD.

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/product/b12670217/docs?utm_src=pdf-body-img#application-notes-protocols-x-ray-diffraction-xrd-analysis-of-schorl-crystal-structure
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12670217?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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